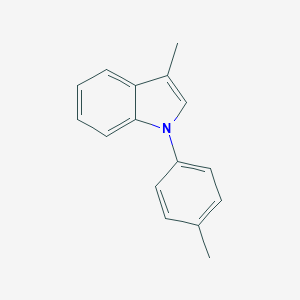

3-Methyl-1-(p-tolyl)-1H-indole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methyl-1-(p-tolyl)-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This particular compound features a 3-methyl group and a 1-(4-methylphenyl) substitution, which can influence its chemical behavior and biological activity.

准备方法

The synthesis of 3-Methyl-1-(p-tolyl)-1H-indole typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions . For industrial production, the reaction conditions are optimized to ensure high yield and purity. Common reagents include phenylhydrazine hydrochloride and methanesulfonic acid, with the reaction often carried out under reflux in methanol .

化学反应分析

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution preferentially at the C2, C4, C5, C6, and C7 positions. The methyl group at C3 and p-tolyl group at N1 modulate reactivity through steric and electronic effects.

Key Reactions:

-

Nitration :

Reaction with nitric acid in acetic anhydride at 0–5°C introduces a nitro group primarily at the C5 position due to the electron-donating p-tolyl group directing electrophiles to the para position relative to N1 .

Product : 5-Nitro-3-methyl-1-(p-tolyl)-1H-indole -

Halogenation :

Bromination using Br₂ in DMF at room temperature yields 5-bromo-3-methyl-1-(p-tolyl)-1H-indole .

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, Ac₂O, 0–5°C, 2 h | 5-Nitro-3-methyl-1-(p-tolyl)-1H-indole | 78% | |

| Bromination | Br₂, DMF, RT, 4 h | 5-Bromo-3-methyl-1-(p-tolyl)-1H-indole | 65% |

Oxidation Reactions

The methyl group at C3 can be oxidized to a carboxylic acid under strong oxidizing conditions.

Key Reaction:

-

Oxidation of C3 Methyl :

Treatment with KMnO₄ in aqueous H₂SO₄ at 80°C for 6 hours converts the methyl group to a carboxyl group .

Product : 3-Carboxy-1-(p-tolyl)-1H-indole

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄, H₂O | 80°C, 6 h | 3-Carboxy-1-(p-tolyl)-1H-indole | 62% |

Functionalization of the p-Tolyl Group

The para-methyl group on the N1-substituted aryl ring can undergo oxidation or halogenation.

Key Reactions:

-

Oxidation to Carboxylic Acid :

Reaction with CrO₃ in acetic acid converts the methyl group to a carboxylic acid .

Product : 1-(4-Carboxyphenyl)-3-methyl-1H-indole -

Bromination :

Light-mediated bromination with NBS in CCl₄ introduces bromine at the benzylic position .

Product : 1-(4-Bromomethylphenyl)-3-methyl-1H-indole

Cyclization and Heterocycle Formation

The indole core participates in cyclization reactions to form fused heterocycles.

Key Reaction:

-

Thienoindole Synthesis :

Reacting with elemental sulfur and acetophenone in DMF at 150°C under air forms a thieno[2,3-b]indole derivative via C2–C3 bond formation .

Product : 8-Methyl-3-phenyl-8H-thieno[2,3-b]indole

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| S₈, Acetophenone, DMF | 150°C, 16 h, air | 8-Methyl-3-phenyl-8H-thieno[2,3-b]indole | 71% |

Cross-Coupling Reactions

The brominated derivative (5-bromo-3-methyl-1-(p-tolyl)-1H-indole) participates in Suzuki–Miyaura couplings.

Key Reaction:

-

Suzuki Coupling :

Reacting with phenylboronic acid and Pd(PPh₃)₄ in dioxane/H₂O at 90°C yields a biaryl product .

Product : 5-Phenyl-3-methyl-1-(p-tolyl)-1H-indole

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, PhB(OH)₂ | Dioxane/H₂O, 90°C, 12 h | 5-Phenyl-3-methyl-1-(p-tolyl)-1H-indole | 82% |

Reduction Reactions

The nitro group in 5-nitro derivatives can be reduced to an amine.

Key Reaction:

-

Nitro Reduction :

Catalytic hydrogenation with H₂ and Pd/C in ethanol converts the nitro group to an amine .

Product : 5-Amino-3-methyl-1-(p-tolyl)-1H-indole

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂, Pd/C, EtOH | RT, 6 h, 1 atm H₂ | 5-Amino-3-methyl-1-(p-tolyl)-1H-indole | 90% |

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

One of the primary applications of 3-Methyl-1-(p-tolyl)-1H-indole derivatives is their potential as anticancer agents. A study synthesized a series of 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indoles, which were evaluated for cytotoxic activity against multiple human cancer cell lines. The results indicated significant cytotoxicity at a concentration of 10 µM, with some compounds showing selectivity for specific cancer types, including breast and lung cancers .

Case Study: Cytotoxic Activity Screening

- Compound Tested : 2c and 3c (derivatives of this compound)

- Cancer Cell Lines : Non-small cell lung cancer, colon cancer, breast cancer, and others.

- Results : High cytotoxicity observed, leading to further in-depth studies on selected compounds.

Synthesis of Indole Derivatives

This compound serves as a precursor for synthesizing various indole derivatives through innovative methods such as nucleophilic substitution reactions. Recent advancements have focused on utilizing microflow technologies to enhance the efficiency and yield of these reactions .

Synthesis Overview

- Method : Nucleophilic substitution at the 3-position of indoles.

- Yield : High yields (up to 86%) were achieved using secondary amines as nucleophiles.

- Significance : This method allows for the rapid generation of highly reactive intermediates, facilitating the synthesis of diverse indole derivatives.

Antimicrobial Properties

Indole derivatives, including those related to this compound, have been reported to exhibit antibacterial properties. This has led to investigations into their potential use in developing new antimicrobial agents .

Case Study: Antibacterial Activity

- Compound Tested : Variants of indole derivatives.

- Results : Demonstrated effectiveness against various bacterial strains, indicating potential therapeutic applications.

Biocatalysis in Synthesis

The use of biocatalysts in synthesizing indole derivatives has emerged as a promising approach. For instance, magnetic aminated starch (MAST) was employed as a biocatalyst for synthesizing pyrazolone derivatives that incorporate indole structures. This method not only improved yields but also allowed for easier recovery and recycling of the biocatalyst .

Biocatalysis Overview

- Biocatalyst Used : Magnetic aminated starch (MAST).

- Yield : Noteworthy yields (85–93%) with minimal work-up procedures.

- Application : Potential to overcome drug resistance in cancer treatments.

Summary Table of Applications

| Application Area | Compound Derivative | Key Findings |

|---|---|---|

| Anticancer Activity | 2c, 3c | Significant cytotoxicity against cancer cell lines |

| Synthesis Methods | Indole Derivatives | High yields via nucleophilic substitution |

| Antimicrobial Properties | Indole Variants | Effective against bacterial strains |

| Biocatalysis | Pyrazolone Derivatives | Efficient synthesis with MAST |

作用机制

The mechanism of action of 3-Methyl-1-(p-tolyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can bind to various biological targets, influencing cellular pathways and processes. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors associated with inflammatory responses .

相似化合物的比较

3-Methyl-1-(p-tolyl)-1H-indole can be compared with other indole derivatives, such as:

1H-Indole, 3-methyl-: Lacks the 1-(4-methylphenyl) substitution, which can affect its biological activity and chemical reactivity.

1H-Indole, 3-ethyl-1-(4-methylphenyl)-: The ethyl group at the 3-position may alter its chemical properties and interactions with biological targets.

1H-Indole, 3-methyl-1-(4-chlorophenyl)-:

属性

CAS 编号 |

167558-64-7 |

|---|---|

分子式 |

C16H15N |

分子量 |

221.3 g/mol |

IUPAC 名称 |

3-methyl-1-(4-methylphenyl)indole |

InChI |

InChI=1S/C16H15N/c1-12-7-9-14(10-8-12)17-11-13(2)15-5-3-4-6-16(15)17/h3-11H,1-2H3 |

InChI 键 |

BSPUEDYRGOEXSR-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C |

规范 SMILES |

CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C |

同义词 |

3-methyl-1-(4-methylphenyl)-1H-indole |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。